(4-Chlorophenyl)(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity Studies : The compound has been synthesized through specific reactions and its reactivity with sulfur- and oxygen-containing nucleophiles has been explored. This provides insights into potential applications in chemical synthesis and reactions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Clathrate Host Formation : It acts as a clathrate host for benzene guests. The study of its interaction with benzene, particularly the edge-to-face interaction, helps in understanding molecular interactions and complex formation (Eto et al., 2011).
Natural Occurrence and Extraction : The compound has been identified and extracted from natural sources, such as the herb Hypericum annulatum. This highlights its occurrence in nature and potential for natural product research (Nedialkov & Kitanov, 2002).
β-Amyloid Aggregation Inhibition : It has been synthesized as part of a compound that shows potential as a β-amyloid aggregation inhibitor. This suggests possible applications in Alzheimer's disease research and therapy (Choi, Seo, Son, & Kang, 2003).
Molecular Structure and Stability Studies : The structure and stability of related compounds have been studied, contributing to the knowledge of molecular architecture and its implications for material science (Takahashi, 2011).
Environmental Presence and Effects : Its related compounds, benzophenones, have been studied for their occurrence in the environment and their potential estrogenic activity, which is important for environmental health and safety assessments (Zhang et al., 2011).
Catalysis in Organic Synthesis : It has been used in catalytic applications, demonstrating its role in facilitating chemical reactions, which is vital for developing new synthetic methodologies (Salari, Mosslemin, & Hassanabadi, 2017).
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3O2/c1-8-12-6-11(18)7-13(19)16(12)21-15(8)14(20)9-2-4-10(17)5-3-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKSKTVLUAVGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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